molecular formula C17H23F3O2 B8587313 Octyl [3-(trifluoromethyl)phenyl]acetate CAS No. 89863-80-9

Octyl [3-(trifluoromethyl)phenyl]acetate

Cat. No. B8587313
CAS RN: 89863-80-9
M. Wt: 316.36 g/mol
InChI Key: XDQWHHTXUSWJCJ-UHFFFAOYSA-N
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Patent
US04818765

Procedure details

A mixture of 3-trifluoromethylphenylacetic acid (150.0 g), n-octanol (130.0 g), p-toluenesulphonic acid (9.5 g) and benzene (800 ml) is refluxed for 7 hours with a Dean-Stark separator. The solution is washed with a 10% aqueous solution of sodium carbonate (3×500 ml) and with water (3×500 ml). After drying over magnesium sulphate, the solvent is evaporated in vacuo. The residue is distilled (95°-97°/2·10-2Torr) to yield n-octyl 3-trifluoromethylphenylacetate.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=[O:11])[CH:6]=[CH:7][CH:8]=1.[CH2:15](O)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:12][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CC(=O)O)(F)F
Name
Quantity
130 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
9.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
800 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 7 hours with a Dean-Stark separator
Duration
7 h
WASH
Type
WASH
Details
The solution is washed with a 10% aqueous solution of sodium carbonate (3×500 ml) and with water (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled (95°-97°/2·10-2Torr)

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CC(=O)OCCCCCCCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.